molecular formula C18H23N5OS B1663241 3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol CAS No. 850189-57-0

3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol

Cat. No. B1663241
M. Wt: 357.5 g/mol
InChI Key: WEAXENWHNHWGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol is a chemical compound that has been extensively researched for its potential applications in the field of medical science. This compound has shown promising results in various scientific studies, making it an important area of research for scientists and researchers.

Scientific Research Applications

Synthesis and Biological Activity

  • Pyrimidine and pyrazole derivatives, like the mentioned compound, have been explored for their insecticidal and antibacterial potential. For example, pyrimidine-linked pyrazol-3-yl amines showed promising insecticidal activity against Pseudococcidae insects and antibacterial properties against selected microorganisms (Deohate & Palaspagar, 2020).

Anticancer Potential

  • Related compounds have shown significant in-vitro anticancer activity. For instance, derivatives of pyrimido [2,1-b] [1,3] benzothiazole exhibited remarkable activity against 60 human cancer cell lines (Waghmare et al., 2013).

Synthesis of Heterocyclic Compounds

  • The compound is part of a broader group used in synthesizing various heterocyclic compounds. For instance, 5-Amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides, similar in structure, have been employed in synthesizing 7-sulfanyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but et al., 2014).

Antimicrobial Agents

  • Tetrahydrobenzothieno derivatives, closely related to the compound , have shown promise as antimicrobial agents. For instance, certain synthesized tetrahydrobenzothieno[2,3-d]pyrimidine derivatives displayed significant antimicrobial properties (Soliman et al., 2009).

properties

CAS RN

850189-57-0

Product Name

3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol

InChI

InChI=1S/C18H23N5OS/c1-11-10-12(2)23(22-11)18-20-16(19-8-5-9-24)15-13-6-3-4-7-14(13)25-17(15)21-18/h10,24H,3-9H2,1-2H3,(H,19,20,21)

InChI Key

WEAXENWHNHWGBP-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=C3C4=C(CCCC4)SC3=N2)NCCCO)C

synonyms

3-[[2-(3,5-dimethylpyrazol-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-                               4-yl]amino]propan-1-ol;  SID-864271

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol
Reactant of Route 2
3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol
Reactant of Route 3
Reactant of Route 3
3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol
Reactant of Route 4
Reactant of Route 4
3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol
Reactant of Route 5
3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol
Reactant of Route 6
Reactant of Route 6
3-[[2-(3,5-Dimethyl-1-pyrazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]amino]-1-propanol

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